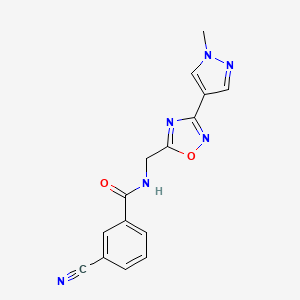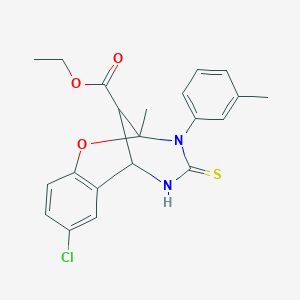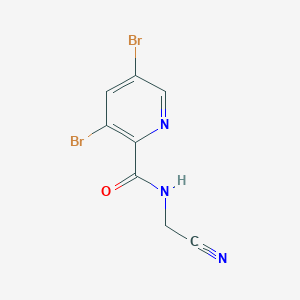
3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative that is likely to possess interesting chemical and biological properties. Benzamide derivatives are known for their diverse applications in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, suggesting the importance of such structures in drug discovery and chemical sensing applications.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides, which were obtained through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, indicating the versatility of starting materials that can be used for the synthesis of benzamide derivatives . The synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone involved a one-pot ring conversion reaction, showcasing another synthetic approach . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray single crystallography, which reveals solid-state properties such as hydrogen bonding interactions . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of substituents like the 1,2,4-oxadiazol-5-yl and 1-methyl-1H-pyrazol-4-yl groups in the compound of interest may influence its molecular conformation and, consequently, its biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions. For instance, a benzamide derivative with a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that the compound may also have potential as a chemical sensor, depending on its substituents and the presence of functional groups capable of specific interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of cyano and oxadiazole groups can affect these properties, potentially making the compound suitable for specific applications. The biological evaluation of similar compounds has shown that they can inhibit enzymes like alkaline phosphatases and ecto-5'-nucleotidases, suggesting that the compound may also exhibit inhibitory activity against these or related enzymes . The antimicrobial screening of related compounds has also demonstrated higher activity for some derivatives compared to reference drugs , which could be relevant for the compound of interest.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound 3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide may be associated with the inhibition of cytochrome P450 (CYP) isoforms, which is crucial in drug metabolism and drug-drug interactions. Selective chemical inhibitors are used in vitro to assess the contribution of various CYP isoforms to the total metabolism of a drug, helping to predict potential drug-drug interactions. The selectivity of these inhibitors is vital in determining the specific involvement of CYP isoforms (Khojasteh et al., 2011).
Biological Activities of Synthesized Phenothiazines
Compounds with a structure similar to 3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, specifically those containing oxadiazole, have shown significant biological activities. Recent medicinal chemistry investigations have focused on phenothiazine derivatives, revealing promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other biological activities. These activities result from the interaction of the pharmacophoric substituent, the multicyclic ring system, and the lipophilic character of the compounds, allowing them to penetrate biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Synthesis of Pyrazole Heterocycles
The compound is part of the pyrazole heterocycle family, which plays a significant role in medicinal chemistry due to its presence in biologically active compounds. Pyrazole derivatives, such as the compound mentioned, are known for their extensive biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects. These derivatives are also used as synthons in organic synthesis. The reactivity of pyrazole derivatives makes them valuable in the synthesis of various classes of heterocyclic compounds (Dar & Shamsuzzaman, 2015).
Biological Activities of Oxadiazole Derivatives
Similar to the compound , 1,3,4-oxadiazole derivatives have been reported to exhibit a wide range of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and other biological activities. The structural versatility of oxadiazole allows for the development of compounds with enhanced efficacy and potency, making it a prominent scaffold in drug development (Jalhan, Singh, Saini, Sethi, & Jain, 2017).
properties
IUPAC Name |
3-cyano-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c1-21-9-12(7-18-21)14-19-13(23-20-14)8-17-15(22)11-4-2-3-10(5-11)6-16/h2-5,7,9H,8H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBYDNXQZPCXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)
![1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B3016585.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)
![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

